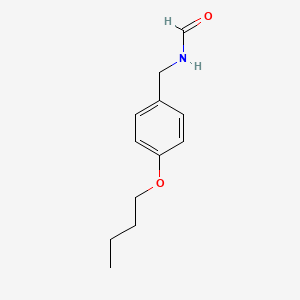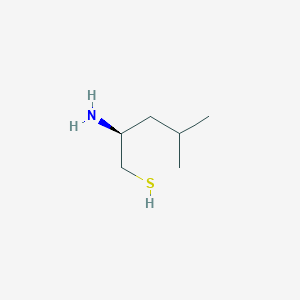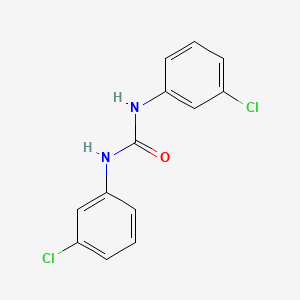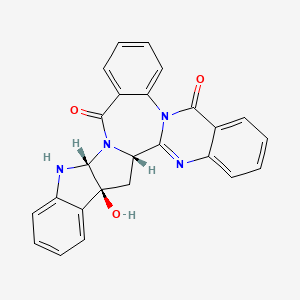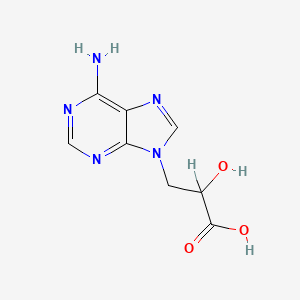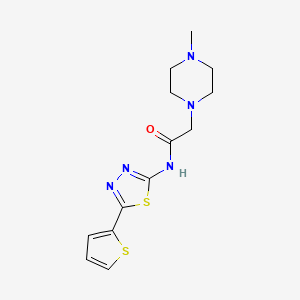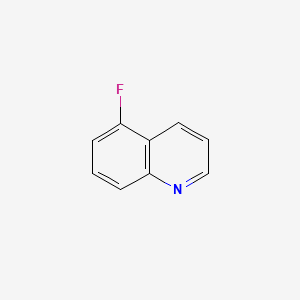
5-Fluoroquinoline
Overview
Description
5-Fluoroquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties. Quinolines, including their fluorinated derivatives, are known for their wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and antiviral agents .
Mechanism of Action
Target of Action
5-Fluoroquinoline primarily targets two bacterial enzymes: DNA gyrase and topoisomerase IV . Both of these enzymes are essential for bacterial DNA replication . DNA gyrase introduces negative superhelical twists into DNA, which is important for the initiation of DNA replication . Topoisomerase IV, on the other hand, is involved in the separation of replicated DNA .
Mode of Action
This compound interacts with its targets by forming complexes with these enzymes and DNA . These complexes block the progress of the DNA-replication fork, thereby inhibiting DNA replication . The cytotoxicity of this compound is likely a two-step process involving the conversion of the topoisomerase-5-Fluoroquinoline-DNA complex to an irreversible form and the generation of a double-strand break by denaturation of the topoisomerase .
Biochemical Pathways
The biochemical pathways affected by this compound involve the inhibition of DNA synthesis, which is a crucial process for bacterial growth and multiplication . By blocking DNA replication, this compound disrupts the normal life cycle of bacteria, leading to their death .
Pharmacokinetics
It’s known that fluoroquinolones, in general, have favorable pharmacokinetic profiles, resulting in higher serum concentrations
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of bacterial DNA replication . This leads to the disruption of the bacterial life cycle and ultimately results in bacterial death . Additionally, this compound may also contribute to the selection of de novo resistance .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other antibiotics and the specific characteristics of the bacterial strain (such as resistance mechanisms) can impact the effectiveness of this compound . Furthermore, the drug’s interaction with its environment can also be affected by its chemical structure .
Biochemical Analysis
Biochemical Properties
5-Fluoroquinoline plays a significant role in biochemical reactions, particularly in the inhibition of bacterial DNA synthesis. It interacts with enzymes such as DNA gyrase and topoisomerase IV, which are crucial for maintaining the supercoiling of bacterial DNA. By stabilizing the complex formed between these enzymes and DNA, this compound effectively blocks the replication process, leading to bacterial cell death . This interaction is highly specific and forms the basis for its antibacterial activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, it disrupts DNA replication, leading to cell death. In mammalian cells, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been observed to cause oxidative stress and mitochondrial dysfunction, which can lead to apoptosis . These effects are dose-dependent and vary with the type of cells being studied.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This stabilization prevents the progression of the replication fork, ultimately leading to cell death. The compound’s ability to inhibit these enzymes is due to its structural similarity to the natural substrates of these enzymes, allowing it to effectively compete and bind to the active sites.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to the development of resistance in bacterial populations, as well as potential long-lasting effects on cellular function, such as persistent oxidative stress and mitochondrial damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively inhibits bacterial infections with minimal side effects. At higher doses, it can cause toxicity, including damage to the liver and kidneys, as well as gastrointestinal disturbances . Threshold effects have been observed, where doses above a certain level lead to significant adverse effects, highlighting the importance of careful dosage management.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its role as an antibacterial agent. It is metabolized in the liver by enzymes such as cytochrome P450, which facilitate its breakdown and elimination from the body . The compound can also affect metabolic flux and metabolite levels, particularly in bacterial cells, where it disrupts normal metabolic processes by inhibiting DNA synthesis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed via passive diffusion and active transport mechanisms. It interacts with various transporters and binding proteins, which facilitate its uptake and accumulation in target cells . The compound’s lipophilicity allows it to penetrate cell membranes easily, leading to its widespread distribution within the body.
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it exerts its effects on DNA synthesis. It can also localize to the mitochondria, where it induces oxidative stress and disrupts mitochondrial function . Targeting signals and post-translational modifications play a role in directing the compound to specific cellular compartments, enhancing its efficacy and specificity.
Preparation Methods
The synthesis of 5-Fluoroquinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors. For instance, the reaction of 2-aminobenzotrifluoride with glycerol and sulfuric acid can yield this compound. Another method involves the direct fluorination of quinoline using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide .
Industrial production methods often employ catalytic processes to enhance yield and efficiency. These methods may include the use of transition metal catalysts and optimized reaction conditions to facilitate the fluorination process .
Chemical Reactions Analysis
5-Fluoroquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Major products formed from these reactions include various substituted quinoline derivatives with potential biological activities .
Scientific Research Applications
5-Fluoroquinoline has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.
Medicine: Fluorinated quinolines, including this compound, are investigated for their potential as antibacterial, antimalarial, and antiviral agents.
Industry: It finds applications in the development of materials such as liquid crystals and dyes.
Comparison with Similar Compounds
5-Fluoroquinoline can be compared with other fluorinated quinolines and isoquinolines. Similar compounds include:
- 7-Fluoroquinoline
- 6-Fluoroquinoline
- 5,7-Difluoroquinoline
- Fluoroquinolones (e.g., ciprofloxacin, levofloxacin)
Compared to these compounds, this compound exhibits unique properties due to the specific position of the fluorine atom, which can influence its reactivity and biological activity. For instance, this compound may show different enzyme inhibition profiles compared to 7-Fluoroquinoline or 6-Fluoroquinoline .
Properties
IUPAC Name |
5-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFXCDGQRHJFKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20192592 | |
| Record name | 5-Fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20192592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
394-69-4 | |
| Record name | 5-Fluoroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=394-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoroquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000394694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20192592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Fluoroquinoline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZYE28FB7AS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main finding regarding the carcinogenicity of 5-Fluoroquinoline compared to its parent compound and the 3-Fluoroquinoline derivative?
A1: Research has shown that substituting a fluorine atom at different positions on the quinoline molecule significantly impacts its carcinogenic potential. While quinoline itself is a known hepatocarcinogen [, ], its derivative, 3-Fluoroquinoline (3-FQ), exhibited no carcinogenic activity in the same assays [, ]. Conversely, substituting fluorine at the 5th position, creating this compound (5-FQ), drastically increased its carcinogenic potency compared to the parent quinoline molecule [, ]. This highlights the importance of fluorine substitution position in dictating the biological activity of quinoline derivatives.
Q2: What is the proposed mechanism behind the observed carcinogenic activity of this compound?
A2: While the provided research doesn't delve into the specific mechanism of action for 5-FQ's carcinogenicity, it suggests a strong correlation between mutagenicity and carcinogenicity for this compound [, ]. Studies indicate that both quinoline and 5-FQ induce mutations in bacterial tester strains and cause the formation of GST-P positive foci in rat liver cells, which are indicative of carcinogenic potential [, ]. This points towards a genotoxic mechanism, potentially involving DNA damage as a key step in 5-FQ induced carcinogenesis.
Q3: How does this compound compare to other quinoline derivatives in terms of its interaction with CYP enzymes?
A3: Research indicates that this compound (5-FQ) exhibits strong inhibitory effects on Coumarin 7-hydroxylase activity in both bovine liver microsomes and human CYP2A6, surpassing the inhibitory potency of its parent compound, quinoline []. Interestingly, the position of the fluorine atom plays a crucial role in this interaction, as 3-Fluoroquinoline demonstrates significantly weaker inhibition compared to 5-FQ []. This suggests that the presence and position of the fluorine atom directly influence the interaction of these compounds with CYP enzymes, potentially impacting their metabolism and overall biological activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

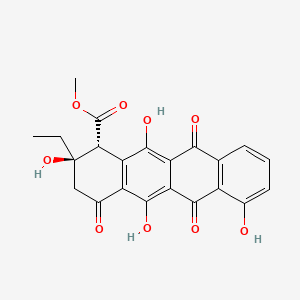
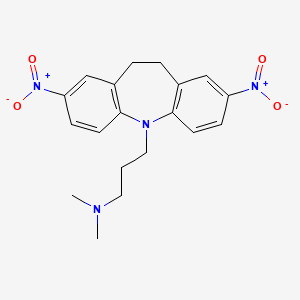
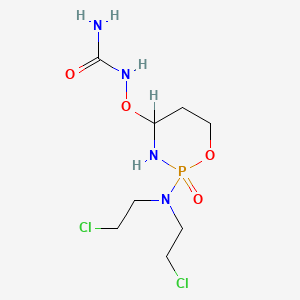
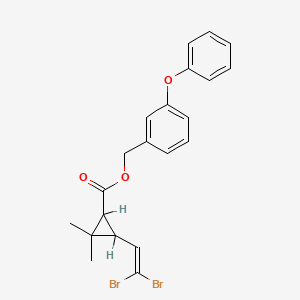
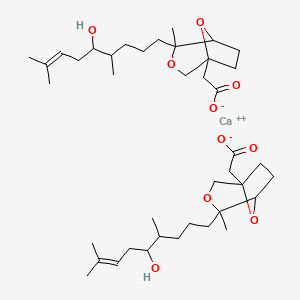

![8-Azabicyclo[3.2.1]octane](/img/structure/B1202483.png)
